Benzyl prop-2-yn-1-ylcarbamate is classified as:
The synthesis of benzyl prop-2-yn-1-ylcarbamate typically involves the reaction of benzyl chloroformate with prop-2-yn-1-amine. The general synthetic route can be described as follows:
The molecular structure of benzyl prop-2-yn-1-ylcarbamate can be analyzed using various spectroscopic techniques:
InChI=1S/C11H11NO2/c1-2-8-12-11(13)14-9-10-6-4-3-5-7-10/h1,3-7H,8-9H2,(H,12,13)
C#CC(NC(=O)OCc1ccccc1)C
Benzyl prop-2-yn-1-ylcarbamate participates in several chemical reactions:
These reactions highlight the versatility of benzyl prop-2-yn-1-ylcarbamate as an intermediate in organic synthesis.
The mechanism of action for benzyl prop-2-yn-1-ylcarbamate primarily involves its interaction with enzymes:
Benzyl prop-2-yn-1-ycarbamate exhibits several notable physical and chemical properties:
Benzyl prop-2-yn-1-ycarbamate has several scientific applications:
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1